![molecular formula C10H10O6 B14253260 {2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid CAS No. 401495-34-9](/img/structure/B14253260.png)
{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a hydroxyacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid typically involves the esterification of phenoxyacetic acid with glycolic acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyacetyl group can be oxidized to form a carboxyl group.
Reduction: The hydroxyacetyl group can be reduced to form an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of {2-[(Carboxyacetyl)oxy]phenoxy}acetic acid.
Reduction: Formation of {2-[(Hydroxyethyl)oxy]phenoxy}acetic acid.
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and metabolic pathways involving phenoxyacetic acid derivatives.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an anti-inflammatory agent or as a precursor for the synthesis of drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. It can be incorporated into polymers to enhance their properties or used as a precursor for the synthesis of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of {2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid involves its interaction with specific molecular targets. The hydroxyacetyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyacetic acid: The parent compound, lacking the hydroxyacetyl group.
Glycolic acid: A simple hydroxy acid that can be esterified with phenols.
Salicylic acid: A phenolic acid with anti-inflammatory properties.
Uniqueness
{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid is unique due to the presence of both a hydroxyacetyl group and a phenoxy group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its ability to form hydrogen bonds and hydrophobic interactions makes it a versatile compound in biochemical research and industrial applications.
Propiedades
Número CAS |
401495-34-9 |
|---|---|
Fórmula molecular |
C10H10O6 |
Peso molecular |
226.18 g/mol |
Nombre IUPAC |
2-[2-(2-hydroxyacetyl)oxyphenoxy]acetic acid |
InChI |
InChI=1S/C10H10O6/c11-5-10(14)16-8-4-2-1-3-7(8)15-6-9(12)13/h1-4,11H,5-6H2,(H,12,13) |
Clave InChI |
DVQCOBYGDKRVPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCC(=O)O)OC(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


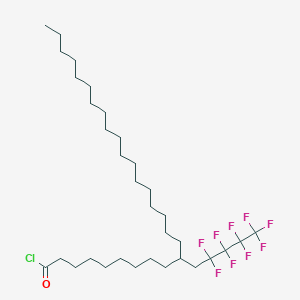

![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)
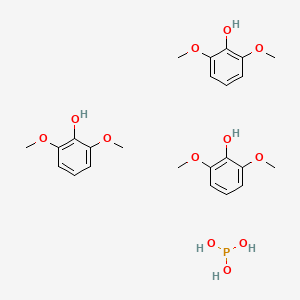

![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)
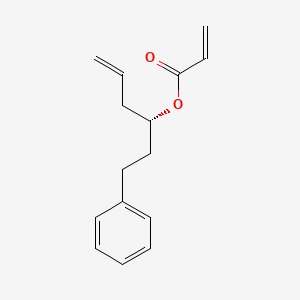

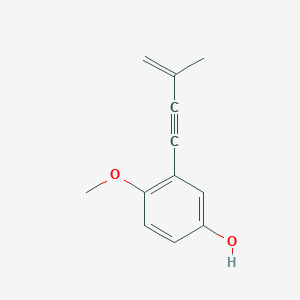
![3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14253234.png)
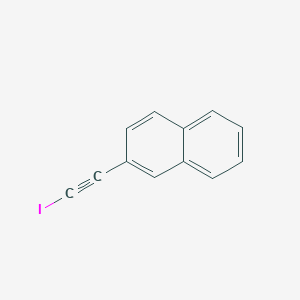
![Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane](/img/structure/B14253246.png)
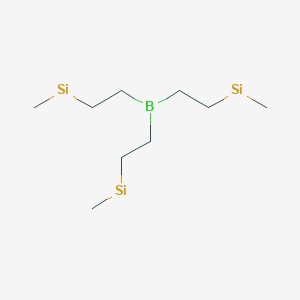
![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
